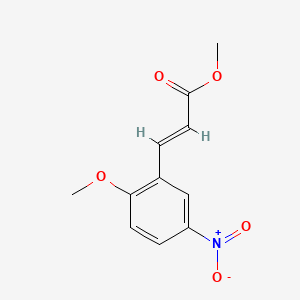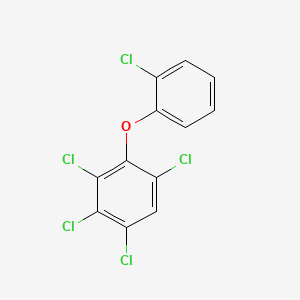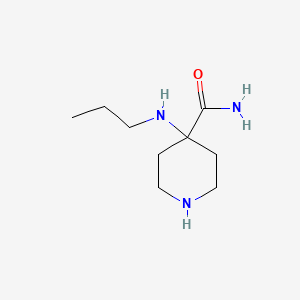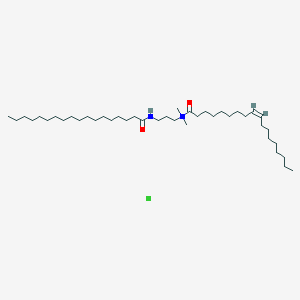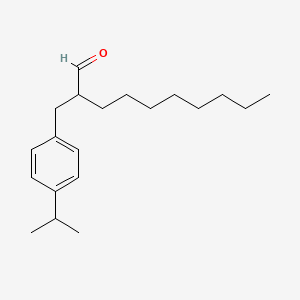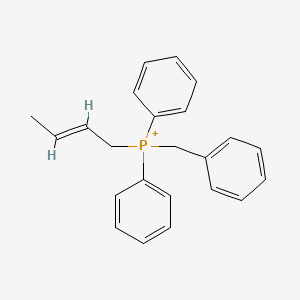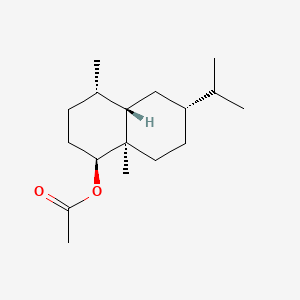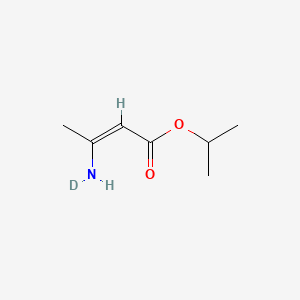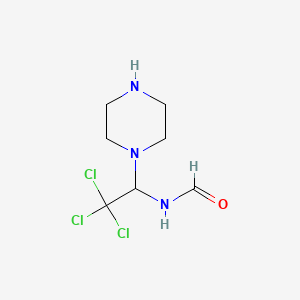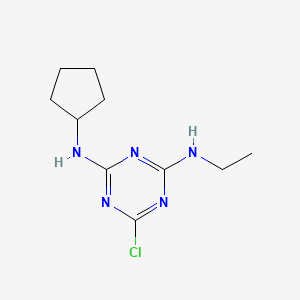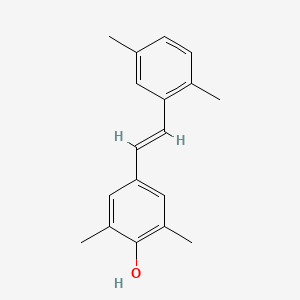
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester is a complex organic compound with a unique structure that combines a long-chain fatty acid with a sulfonamide group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester typically involves multiple steps. One common method starts with the esterification of tetradecanoic acid to form its methyl ester. This is followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The butylsulfonyl group is then added via a sulfonamide formation reaction, which involves the reaction of the phenoxy compound with butylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the sulfonamide group or the phenoxy group.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of cell membrane interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with hydrophobic regions of biological membranes, altering their properties. These interactions can modulate various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Tetradecanoic acid, 2-(4-((diethylamino)sulfonyl)amino)phenoxy)-, methyl ester
- Tetradecanoic acid, 2-(4-((methylsulfonyl)amino)phenoxy)-, methyl ester
- Tetradecanoic acid, 2-(4-((ethylsulfonyl)amino)phenoxy)-, methyl ester
Uniqueness
Tetradecanoic acid, 2-(4-((butylsulfonyl)amino)phenoxy)-, methyl ester is unique due to the presence of the butylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
183732-71-0 |
|---|---|
Molecular Formula |
C25H43NO5S |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
methyl 2-[4-(butylsulfonylamino)phenoxy]tetradecanoate |
InChI |
InChI=1S/C25H43NO5S/c1-4-6-8-9-10-11-12-13-14-15-16-24(25(27)30-3)31-23-19-17-22(18-20-23)26-32(28,29)21-7-5-2/h17-20,24,26H,4-16,21H2,1-3H3 |
InChI Key |
FPFIGVYHWMQIBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)NS(=O)(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



